BenchChemオンラインストアへようこそ!

N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine

Lipophilicity Drug-likeness CNS drug discovery

N-Isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine (CAS 339011-19-7) is a trisubstituted 2-aminopyrimidine derivative with a molecular weight of 235.21 g/mol and the formula C9H12F3N3O. This compound serves as a versatile synthetic intermediate and fragment scaffold, particularly for the development of kinase inhibitors.

Molecular Formula C9H12F3N3O
Molecular Weight 235.21
CAS No. 339011-19-7
Cat. No. B2948453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine
CAS339011-19-7
Molecular FormulaC9H12F3N3O
Molecular Weight235.21
Structural Identifiers
SMILESCC(C)NC1=NC(=CC(=N1)OC)C(F)(F)F
InChIInChI=1S/C9H12F3N3O/c1-5(2)13-8-14-6(9(10,11)12)4-7(15-8)16-3/h4-5H,1-3H3,(H,13,14,15)
InChIKeyZMFGXYQMCHTOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine (CAS 339011-19-7): A Differentiated Building Block for Kinase-Focused Medicinal Chemistry


N-Isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine (CAS 339011-19-7) is a trisubstituted 2-aminopyrimidine derivative with a molecular weight of 235.21 g/mol and the formula C9H12F3N3O . This compound serves as a versatile synthetic intermediate and fragment scaffold, particularly for the development of kinase inhibitors . Its substitution pattern—a 4-methoxy, 6-trifluoromethyl, and 2-isopropylamino group—provides a distinct steric and electronic profile that is not replicated by simpler pyrimidine analogs. Vendors supply this compound at purities ranging from 90% to ≥98%, supporting its use in demanding pharmaceutical R&D workflows .

Why N-Isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine Cannot Be Replaced by Common 2-Aminopyrimidine Analogs


In medicinal chemistry, even minor structural modifications to a scaffold can drastically alter a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. N-Isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine offers a unique constellation of three substituents whose combined effect on lipophilicity and hydrogen-bonding capacity cannot be achieved by the most common analogs, such as the unsubstituted 2-amine (CAS 16097-61-3) or the 4-methoxy-lacking analog (CAS 651292-53-4). Substituting one analog for another without understanding these differentiated properties risks selecting a building block with an unsuitable LogP, altered membrane permeability, or a different hydrogen-bonding pattern, which could derail a lead optimization campaign. The quantitative evidence below establishes where the specific substitution pattern of CAS 339011-19-7 creates measurable, decision-relevant differentiation.

Quantitative Differentiation of N-Isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine Against Its Closest Analogs


Enhanced Lipophilicity for Optimal CNS Drug-Like Space vs. Unsubstituted 2-Amine Analog (16097-61-3)

The target compound exhibits a computed LogP of 2.32, which is significantly higher than the LogP of 1.1 for the unsubstituted 2-amine analog (CAS 16097-61-3). This 1.22 log unit increase indicates a >10-fold enhancement in lipophilicity, positioning the target compound within a more favorable range for crossing biological membranes, including the blood-brain barrier, while not being so high as to risk poor solubility [1].

Lipophilicity Drug-likeness CNS drug discovery

Reduced Polar Surface Area for Improved Membrane Permeability vs. Unsubstituted 2-Amine Analog (16097-61-3)

The target compound has a Topological Polar Surface Area (TPSA) of 47.04 Ų, which is substantially lower than the 61 Ų of the unsubstituted 2-amine analog (CAS 16097-61-3) [1]. This 13.96 Ų reduction in TPSA is a critical improvement, as TPSA is inversely correlated with passive membrane permeability. A TPSA below 60 Ų is generally considered favorable for oral absorption, making the target compound's value of 47 Ų a key advantage over the comparator's 61 Ų.

Membrane permeability Drug-likeness Oral bioavailability

Balanced Hydrogen-Bond Acceptor Count for Selective Target Engagement vs. 4-H Analog (651292-53-4)

The target compound presents 4 hydrogen-bond acceptors (HBA) versus only 3 for the 4-H analog (CAS 651292-53-4), which lacks the methoxy substituent . The additional HBA arises from the 4-methoxy oxygen, providing a key interaction point for kinase hinge-binding or other target-specific polar contacts. While both compounds share identical LogP values (~2.32), the target's higher HBA count offers better potential for forming specific, directional hydrogen bonds without sacrificing lipophilicity.

Hydrogen bonding Kinase selectivity Fragment-based drug design

High Commercial Purity and Quality Assurance for Reproducible Synthesis

The target compound is commercially available at a guaranteed purity of NLT 98% (MolCore) and also at 90% from other suppliers, ensuring high-quality starting material for demanding synthetic applications . This level of quality, supported by ISO-certified manufacturing, directly impacts the reproducibility of subsequent reactions, an essential factor for multi-step synthesis in medicinal chemistry.

Chemical procurement Quality control Reproducibility

Rotatable Bond Count: Conformational Flexibility for Induced-Fit Binding vs. 4-H Analog

The target compound has 3 rotatable bonds, compared to only 2 for the 4-H analog (CAS 651292-53-4) . The additional rotatable bond comes from the 4-methoxy group, which provides greater conformational flexibility that can be advantageous for adapting to a protein binding site. While increased flexibility can incur an entropic penalty upon binding, it also allows the molecule to explore a wider conformational space to achieve an optimal induced fit.

Conformational analysis Entropic penalty Drug design

Enhanced Metabolic Stability of the Trifluoromethyl Group vs. Methyl Analogs (Class-Level Inference)

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group that significantly enhances metabolic stability by blocking CYP450-mediated oxidation at the 6-position [1]. While direct comparative microsomal stability data for this compound versus its 6-methyl analog is not available, the class-level effect of -CF3 vs. -CH3 substitution on pyrimidine rings is a conserved property in medicinal chemistry, typically resulting in increased metabolic half-life and reduced clearance.

Metabolic stability Fluorine chemistry Drug metabolism

Optimal Application Scenarios for Procuring N-Isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine (CAS 339011-19-7)


Fragment-Based Lead Generation for CNS-Penetrant Kinase Inhibitors

The compound's favorable LogP of 2.32 and low TPSA of 47.04 Ų make it an ideal fragment-sized building block for designing CNS-penetrant kinase inhibitors . A medicinal chemistry team targeting a brain-penetrant PLK1 or GRK inhibitor would prioritize this scaffold over the more polar unsubstituted 2-amine analog (TPSA 61 Ų) to ensure their lead series has the passive permeability required to cross the blood-brain barrier [1].

Diversification of a Kinase-Focused Compound Library via Hinge-Binder Expansion

With 4 hydrogen-bond acceptors—including the critical 4-methoxy oxygen—this compound enables hinge-region binding to kinase targets, a feature not possible with the 4-H analog (CAS 651292-53-4) that offers only 3 acceptors . A screening library manager seeking to expand the hinge-binding capacity of their collection would select this compound to introduce an additional acceptor for target recognition, potentially unlocking activity against kinases with stringent hinge-region hydrogen-bonding requirements [1].

Metabolically Stable Scaffold Hopping in Lead Optimization

When a lead series containing a 6-methylpyrimidine core shows high in vitro potency but poor microsomal stability, a medicinal chemist can execute a scaffold hop to the 6-trifluoromethyl analog . The class-level metabolic stability benefit of -CF3 over -CH3 is well-established, and procuring this compound as a building block allows for rapid synthesis of new analogs that may exhibit an improved pharmacokinetic profile without compromising target activity [1].

High-Fidelity SAR Studies Requiring Reproducible Starting Material

A contract research organization (CRO) or internal medicinal chemistry group conducting rigorous SAR studies requires a building block that is both structurally differentiated and supplied at guaranteed high purity . Procuring this compound at an NLT 98% purity level ensures that potency shifts observed in biological assays are attributable to the intended structural modifications, and not to unknown impurities that could act as assay interferents [1].

Quote Request

Request a Quote for N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.